Cas no 145650-60-8 (Phosphorous acid,bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester)

Phosphorous acid,bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester structure
145650-60-8 structure
Product Name:Phosphorous acid,bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester
CAS 번호:145650-60-8
MF:C32H51O3P
메가와트:514.719310998917
CID:180892
PubChem ID:6850817
Update Time:2025-04-19

Phosphorous acid,bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester 화학적 및 물리적 성질

이름 및 식별자

    • Phosphorous acid,bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester
    • bis(2,4-ditert-butyl-6-methylphenyl) ethyl phosphite
    • AC1OA87M
    • bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphite
    • LS-181620
    • Phosphorous acid, bis(2,4-bis(1,1-dimethylethyl)-6-methylphenyl) ethyl ester
    • Phosphorus acid, bis[2,4-bis(l,l-dimethylethyl)-6-methylphenyl]ethyl ester
    • SureCN194310
    • IRGAFOS 38
    • bis(2,4-di-tert-butyl-6-methylphenyl)ethyl phosphate
    • PHOSPHOROUSACID,BIS(2,4-DI-TERT-BUTYL-6-METHYLPHENYL)ETHYLESTER
    • Bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl]phosphorous acid ethyl ester
    • Phosphorous acid, bis2,4-bis(1,1-dimethylethyl)-6-methylphenyl ethyl ester
    • ETHYL BIS(2-METHYL-4,6-DI(TERT-BUTYLPHENYNOL) PHOSPHATE
    • BIS(2,4-DI-TERT-BUTYL-6-METHYL PHENYL) ETHYL PHOSPHITE
    • ZEFSGHVBJCEKAZ-UHFFFAOYSA-N
    • UNII-4EL3Y5QX1X
    • FT-0774974
    • SCHEMBL194310
    • 4EL3Y5QX1X
    • bis(2,4-di-tert-butyl-6-methylphenyl)ethyl phosphite
    • Phosphorous acid, bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester
    • PHOSPHOROUS ACID, BIS(2,4-BIS(1,1-DIMETHYLETHYL)-6-METHYLPHENYL)ETHYL ESTER
    • Q27259491
    • 145650-60-8
    • DTXSID6051728
    • NS00040887
    • BIS(2,4-DI-TERT-BUTYL-6-METHYLPHENYL)ETHYLPHOSPHITE
    • 인치: 1S/C32H51O3P/c1-16-33-36(34-27-21(2)17-23(29(4,5)6)19-25(27)31(10,11)12)35-28-22(3)18-24(30(7,8)9)20-26(28)32(13,14)15/h17-20H,16H2,1-15H3
    • InChIKey: ZEFSGHVBJCEKAZ-UHFFFAOYSA-N
    • 미소: P(OCC)(OC1=C(C)C=C(C=C1C(C)(C)C)C(C)(C)C)OC1=C(C)C=C(C=C1C(C)(C)C)C(C)(C)C

계산된 속성

  • 정밀분자량: 514.35800
  • 동위원소 질량: 514.35758248g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 36
  • 회전 가능한 화학 키 수량: 10
  • 복잡도: 622
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 11.5
  • 토폴로지 분자 극성 표면적: 27.7Ų

실험적 성질

  • 밀도: 1.004
  • 비등점: 520.5°Cat760mmHg
  • 플래시 포인트: 281.7°C
  • 굴절률: 1.501
  • PSA: 41.28000
  • LogP: 10.21460

Phosphorous acid,bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester 보안 정보

  • 위험 범주 코드: 53
  • 보안 지침: S61
  • 위험 용어:R53
추천 공급업체
Shaanxi pure crystal photoelectric technology co. LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shaanxi pure crystal photoelectric technology co. LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Amadis Chemical Company Limited
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Cuiyuan Biotechnology Co.,Ltd